molecular formula C21H15FN6O2S B11263669 N1-(2-cyanophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2-cyanophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11263669
M. Wt: 434.4 g/mol
InChI Key: HIZPJBYYGBAXNF-UHFFFAOYSA-N
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Description

N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a triazolothiazole core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of multiple functional groups, including cyano, fluoro, and triazolothiazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazolothiazole core, while reduction could lead to the formation of reduced amine derivatives.

Scientific Research Applications

N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolothiazole core can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-CYANOPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to the specific combination of functional groups and the triazolothiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H15FN6O2S

Molecular Weight

434.4 g/mol

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

InChI

InChI=1S/C21H15FN6O2S/c22-15-6-3-5-13(10-15)18-26-21-28(27-18)16(12-31-21)8-9-24-19(29)20(30)25-17-7-2-1-4-14(17)11-23/h1-7,10,12H,8-9H2,(H,24,29)(H,25,30)

InChI Key

HIZPJBYYGBAXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F

Origin of Product

United States

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